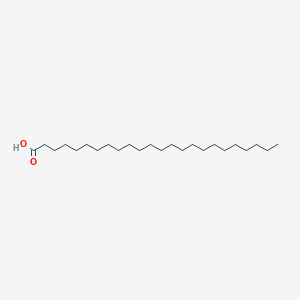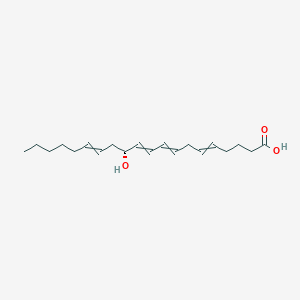
Acide lignocérique
Vue d'ensemble
Description
Tetracosanoic acid (also known as myristic acid) is a saturated fatty acid with a long-chain carbon backbone of twenty-four carbons. It is classified as a medium-chain fatty acid, and is found naturally in animal fat, vegetable oil, and some species of algae. It is an important intermediate in the synthesis of fatty acids, waxes, and other lipid molecules. It is also used in the production of cosmetics, soaps, detergents, and pharmaceuticals.
Applications De Recherche Scientifique
Applications pharmaceutiques
L'acide lignocérique, dérivé de la lignine, a des applications pharmaceutiques potentielles . Les blocs de construction chimiques extraits de la lignine ont été étudiés pour leur utilisation potentielle en médecine . Il s'agit notamment de composés antimicrobiens, antiviraux et antitumoraux, ainsi que de systèmes de délivrance contrôlée de médicaments .
Valorisation bio-basée
L'this compound est un acide gras monoinsaturé à longue chaîne qui joue un rôle important dans le développement du système nerveux et le traitement des maladies neurologiques . La biosynthèse de l'acide nervonique, un type d'this compound, est étudiée depuis plusieurs années . La production d'acide nervonique par des réactions biocatalysées de monomères de lignine est un domaine de recherche prometteur .
Applications thérapeutiques
L'this compound a un potentiel thérapeutique en raison de son profil pro-inflammatoire, qui peut favoriser la stimulation immunitaire par l'activation et la prolifération cellulaires, ainsi que la production de cytokines .
Oxydation cellulaire
Des recherches ont été menées sur l'oxydation cellulaire de l'this compound, qui est régulée par la distribution sous-cellulaire des enzymes d'oxydation des acides gras .
Réparation de la barrière cutanée
Les huiles végétales, y compris celles contenant de l'this compound, ont été reconnues pour leurs effets sur les maladies de la peau et la restauration de l'homéostasie cutanée . Ces huiles ont des effets anti-inflammatoires et peuvent favoriser la cicatrisation des plaies et la réparation de la barrière cutanée
Mécanisme D'action
Target of Action
Lignoceric acid, also known as Tetracosanoic acid, is a saturated fatty acid with the formula C23H47COOH . It is found in wood tar, various cerebrosides, and in small amounts in most natural fats . The fatty acids of peanut oil contain small amounts of lignoceric acid . This fatty acid is also a byproduct of lignin production .
Mode of Action
It is known that lignoceric acid is involved in the synthesis of lignoceryl alcohol
Biochemical Pathways
Lignoceric acid is involved in the metabolism of very long chain (VLC) fatty acids . The oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases . These enzymes convert free fatty acids to acyl-CoA derivatives, which are essential for fatty acid metabolism .
Pharmacokinetics
It is known that lignoceric acid is primarily eliminated by hepatic metabolism . Diseases such as cardiac failure or drugs that alter hepatic blood flow may significantly affect lignoceric acid clearance .
Result of Action
The result of lignoceric acid’s action is the production of lignoceryl alcohol through reduction . This process is part of the metabolism of VLC fatty acids .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Lignoceric acid is converted into lignoceroyl-CoA by acyl-CoA ligases, which are present in mitochondria, peroxisomes, and endoplasmic reticulum . The oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases .
Cellular Effects
The oxidation of lignoceric acid was found almost exclusively in peroxisomes . It was largely absent from mitochondria . Monolayers of fibroblasts lacking peroxisomes showed a pronounced deficiency in lignoceric acid oxidation .
Molecular Mechanism
Lignoceric acid exerts its effects at the molecular level through its conversion to lignoceroyl-CoA by acyl-CoA ligases . This process is crucial for the metabolism of very long chain (VLC) fatty acids .
Temporal Effects in Laboratory Settings
It is known that the oxidation of lignoceric acid is a time-dependent process .
Metabolic Pathways
Lignoceric acid is involved in the metabolism of very long chain (VLC) fatty acids . It is converted into lignoceroyl-CoA by acyl-CoA ligases, which is a crucial step in the metabolism of VLC fatty acids .
Transport and Distribution
Lignoceric acid is transported and distributed within cells and tissues through its conversion to lignoceroyl-CoA . This process is regulated by the subcellular localization of lignoceroyl-CoA ligases .
Subcellular Localization
The subcellular localization of lignoceric acid is regulated by the presence of lignoceroyl-CoA ligases in different organelles . These enzymes are present in mitochondria, peroxisomes, and endoplasmic reticulum .
Propriétés
IUPAC Name |
tetracosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18080-73-4 (hydrochloride salt), 66502-42-9 (silver(1+) salt) | |
| Record name | Lignoceric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021664 | |
| Record name | Tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Lignoceric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17394 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetracosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
557-59-5 | |
| Record name | Tetracosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lignoceric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracosanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracosanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIGNOCERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK3VCW5Y1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetracosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
84.2 °C | |
| Record name | Tetracosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)







